molecular formula C30H28N2O6S B11469938 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide

Cat. No.: B11469938
M. Wt: 544.6 g/mol
InChI Key: DCYOLCYBKLVSFF-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide involves multiple steps, typically starting with the preparation of the isoquinoline and phenyl components. These components are then subjected to a series of reactions, including methylation and sulfonation, to form the final compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
  • (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine
  • N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide

Uniqueness

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C30H28N2O6S/c1-35-25-12-10-22(17-26(25)36-2)29(30-24-18-28(38-4)27(37-3)16-21(24)13-14-31-30)32-39(33,34)23-11-9-19-7-5-6-8-20(19)15-23/h5-18,29,32H,1-4H3

InChI Key

DCYOLCYBKLVSFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)OC

Origin of Product

United States

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